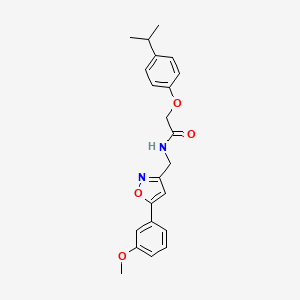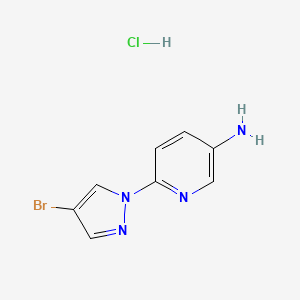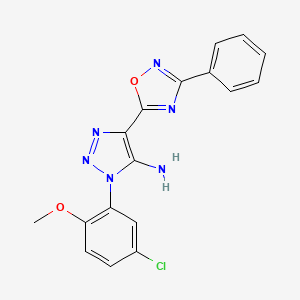![molecular formula C10H13N5O3S B2805653 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 2034584-08-0](/img/structure/B2805653.png)
2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a complex organic compound with a diverse range of applications, particularly in the fields of chemistry, biology, and medicine. Its molecular structure features a sulfonamide group, a pyrazolo[1,5-a]pyrimidine core, and an acetamide group, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: : This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the N-methylmethylsulfonamido group: : This step generally involves a sulfonylation reaction under specific conditions.
Attachment of the acetamide group: : This is often done through an amidation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale reaction vessels with precise temperature and pressure controls.
Continuous flow synthesis to enhance reaction efficiency and yield.
Use of high-purity reagents to ensure product consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be conducted using reducing agents such as lithium aluminium hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Oxidation: : Hydrogen peroxide, potassium permanganate; typically carried out at elevated temperatures.
Reduction: : Lithium aluminium hydride, sodium borohydride; often performed under inert atmospheres to prevent unwanted side reactions.
Substitution: : Common reagents include alkyl halides and nucleophiles, with reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: : May yield sulfoxides or sulfones.
Reduction: : Could result in amine derivatives.
Substitution: : The products depend on the nature of the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
Chemistry:
Used as a reagent in organic synthesis due to its reactive functional groups.
Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Investigated for its therapeutic potential in treating certain diseases, owing to its ability to interact with specific biological targets.
Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets. These interactions can modulate enzymatic activities, alter receptor functions, or disrupt biological pathways, leading to the desired therapeutic or biochemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds:
2-(N-ethylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide: : Shares a similar structure but with an ethyl group instead of a methyl group.
2-(N-methylmethylsulfonamido)-N-(imidazo[1,5-a]pyrimidin-6-yl)acetamide: : Contains an imidazo[1,5-a]pyrimidine core instead of a pyrazolo[1,5-a]pyrimidine.
Uniqueness: What sets 2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide apart is its specific functional groups and core structure, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various scientific research applications.
Propiedades
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-pyrazolo[1,5-a]pyrimidin-6-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3S/c1-14(19(2,17)18)7-10(16)13-8-5-11-9-3-4-12-15(9)6-8/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRZUJFRLCRPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CN2C(=CC=N2)N=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-ethyl-N-phenylacetamide](/img/structure/B2805573.png)

![2-Oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl (2-methoxyphenyl)acetate](/img/structure/B2805575.png)
![5-chloro-N-[3-(5-chlorothiophene-2-amido)phenyl]thiophene-2-carboxamide](/img/structure/B2805578.png)
![3'-ethyl-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'-one](/img/structure/B2805579.png)
![N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2805580.png)

![4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2805585.png)
![N-{[4-(pyrimidin-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2805586.png)

![4-[3-(4-Azidobutoxy)propoxy]butan-1-ol](/img/structure/B2805588.png)

![1-[(furan-3-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2805591.png)
![2-{9,9-Dimethyl-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl}acetic acid](/img/structure/B2805592.png)
